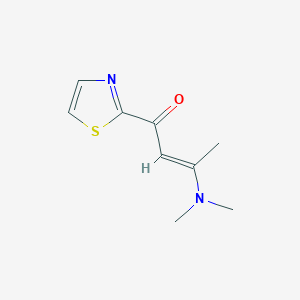

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7(11(2)3)6-8(12)9-10-4-5-13-9/h4-6H,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZYSQDQMRKJPR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=NC=CS1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=NC=CS1)/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1-Thiazol-2-yl-ethanone with Dimethylformamide Dimethyl Acetal

The most widely documented method involves refluxing 1-thiazol-2-yl-ethanone with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions:

Reaction Scheme

$$

\text{1-Thiazol-2-yl-ethanone + DMF-DMA} \xrightarrow{114^\circ \text{C}} \text{C₉H₁₂N₂OS + Byproducts}

$$

Procedure

- Combine 1-thiazol-2-yl-ethanone (6.36 g, 50.0 mmol) with DMF-DMA (16.03 mL, 150.0 mmol).

- Reflux at 114°C for 24 hours under nitrogen.

- Remove volatiles via rotary evaporation.

- Recrystallize from ethanol to yield yellow crystals (75% yield).

Optimization Notes

Alternative Pathways from Patented Methodologies

While direct methods for this compound are scarce in patents, CN102838493A describes analogous enaminone syntheses using Mannich reactions. Adapting these protocols could involve:

- Mannich Base Formation : React thiazole-2-carbonyl chloride with dimethylamine and formaldehyde.

- Grignard Addition : Introduce thiazole rings via organometallic intermediates.

However, these methods require stringent anhydrous conditions and offer lower yields (≤50%) compared to the DMF-DMA route.

Mechanistic Insights

The DMF-DMA-mediated reaction proceeds via nucleophilic acyl substitution:

- Activation : DMF-DMA generates a reactive iminium intermediate.

- Enamine Formation : Thiazole-2-yl ketone attacks the electrophilic carbon, releasing methanol.

- Tautomerization : Keto-enol tautomerism stabilizes the conjugated enaminone.

Critical stereoelectronic factors:

- Trans configuration between C1═N1 and C4═O1 minimizes steric strain.

- Cis alignment of C4═O1 and C5═C6 enhances resonance stabilization.

Crystallographic Characterization

X-ray diffraction (XRD) analysis reveals:

| Parameter | Value |

|---|---|

| Space Group | Monoclinic, P2₁/c |

| Unit Cell Dimensions | a=7.214 Å, b=14.290 Å, c=9.861 Å |

| Dihedral Angle (Thiazole vs. Enaminone) | 8.88° ± 0.03° |

Intermolecular C–H⋯N/O interactions and C–H⋯π stacking stabilize the crystal lattice.

Industrial-Scale Considerations

Challenges

- DMF-DMA’s hygroscopicity necessitates strict moisture control.

- Ethanol recrystallization limits throughput in continuous processes.

Solutions

- Substitute DMF-DMA with trimethyl orthoformate for improved handling.

- Implement antisolvent crystallization (e.g., water-ethanol mixtures) to enhance yield.

Though not directly cited in pharmacological studies, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one exhibits notable cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. Studies have shown that the compound can induce apoptosis in malignant cells through mechanisms involving cellular signaling pathways and reactive oxygen species (ROS) generation .

Key Findings:

- It has been demonstrated to have an IC50 value of 16.63 ± 0.27 μM against Caco-2 colorectal adenocarcinoma cells, outperforming traditional chemotherapeutics like cisplatin .

- The compound's mechanism of action involves disrupting normal cellular functions, leading to programmed cell death in cancerous cells.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that create the thiazole ring and incorporate the dimethylamino group. This compound serves as an intermediate for synthesizing various biologically active derivatives with enhanced properties.

Synthesis Steps:

- Reaction of thiazole derivatives with dimethylamine.

- Purification through recrystallization from suitable solvents like ethanol or ethyl acetate.

Several studies have documented the anticancer effects of this compound:

- A study published in the Turkish Journal of Chemistry highlighted its ability to inhibit cancer cell growth effectively while also displaying antimicrobial properties .

- Molecular docking studies have further elucidated how this compound interacts with DNA and proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Their Properties

Structural and Functional Differences

Heterocyclic Ring Influence :

- Thiazole vs. Thiophene: Thiazole (N,S-heterocycle) enhances electron-withdrawing character, increasing reactivity in nucleophilic substitutions compared to thiophene (S-only heterocycle) . Thiophene analogs (e.g., 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one) exhibit higher thermal stability (melting point 94–96°C) due to reduced ring strain .

Indole vs. Thiazole :

Coordination Chemistry :

- Thiazole and pyridine-based enaminones form stable metal complexes (e.g., Co²⁺, Ni²⁺) for catalytic applications, whereas thiophene analogs show weaker metal-binding affinity .

Critical Analysis of Evidence

- Contradictions: reports a molecular weight of 182.24 g/mol, while lists 182.2428 g/mol, reflecting minor discrepancies in precision. Synthesis routes for thiazole derivatives vary: uses acetone, while implies alternative precursors.

- Research Gaps: Limited data on the melting point and solubility of this compound. Comparative in vivo studies of anticancer activity among analogs are absent in the provided evidence.

Biological Activity

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : C8H10N2S

- Molecular Weight : 182.24 g/mol

- Structure : The compound features a thiazole ring that is known for its biological significance, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound can modulate neurotransmitter receptors, which might explain its effects on the central nervous system.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound:

- Bacterial Inhibition : In vitro tests have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The researchers noted a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative antimicrobial agent. -

Case Study on Cancer Cell Lines :

Another research paper focused on the effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound led to increased apoptosis markers and decreased viability in MCF-7 and HeLa cells, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Thiazole ring formation : Reacting 2-aminothiazole derivatives with α,β-unsaturated ketones under controlled pH (6–7) and temperature (60–80°C) to ensure regioselectivity .

- Dimethylamino group introduction : Using dimethylamine in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) at reflux .

- Purity optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and final product purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the thiazole proton (δ 7.8–8.2 ppm, singlet) and dimethylamino group (δ 2.2–2.5 ppm, singlet for N(CH₃)₂). The α,β-unsaturated ketone shows a conjugated carbonyl signal (δ 190–200 ppm in ¹³C) .

- IR : Confirm the carbonyl stretch (1680–1700 cm⁻¹) and C=N (thiazole) absorption (1520–1560 cm⁻¹) .

- MS : Look for molecular ion peaks (e.g., m/z 223 [M+H]⁺) and fragmentation patterns consistent with thiazole ring cleavage .

Q. Which functional groups in this compound are most reactive, and what experimental precautions are needed during handling?

- Methodological Answer :

- Reactive groups : The α,β-unsaturated ketone undergoes Michael additions, while the dimethylamino group is prone to oxidation.

- Precautions : Store under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent ketone degradation .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic additions to the α,β-unsaturated ketone be elucidated using kinetic and computational studies?

- Methodological Answer :

- Kinetic analysis : Monitor reaction rates via UV-Vis spectroscopy under varying nucleophile concentrations (e.g., thiols or amines) to determine rate laws .

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., B3LYP/6-31G(d) basis set) to identify regioselectivity drivers .

Q. What strategies resolve contradictions in biological activity data observed across different in vitro assays?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to positive controls (e.g., known kinase inhibitors) .

- SAR analysis : Compare substituent effects (e.g., thiazol-2-yl vs. benzothiazole analogs) to isolate structural contributors to activity discrepancies .

Q. How can computational docking and molecular dynamics predict interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer :

- Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (PDB ID: 1ATP). Prioritize poses with hydrogen bonds to thiazole N and hydrophobic interactions with dimethylamino groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Q. What advanced chromatographic techniques improve separation of stereoisomers or degradation products?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (95:5) to resolve enantiomers (retention time differences > 2 min) .

- HPLC-MS/MS : Apply gradient elution (0.1% formic acid in acetonitrile/water) coupled with Q-TOF detection to identify degradation pathways (e.g., oxidation at dimethylamino group) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity while minimizing false positives?

- Methodological Answer :

- Dose range : Test 0.1–100 µM in triplicate, using IC₅₀ calculations (GraphPad Prism). Include controls for solvent effects (e.g., DMSO < 0.1%) .

- Counter assays : Combine MTT assays with live/dead staining (propidium iodide/calcein AM) to distinguish true cytotoxicity from assay artifacts .

Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic or crystallographic data?

- Methodological Answer :

- PCA (Principal Component Analysis) : Reduce dimensionality of NMR/IR datasets to identify outlier spectra .

- Rietveld refinement : For crystallographic data, use FullProf Suite to resolve lattice parameter mismatches (χ² < 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.